4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide

Description

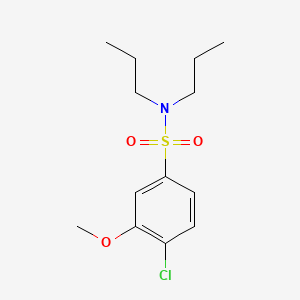

4-Chloro-3-methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro (-Cl) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and a dipropylamine group attached to the sulfonamide moiety. This compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYAVBKFNQPRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide moiety can be reduced to form amines.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Amines or alcohols.

Scientific Research Applications

4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-Methyl-N,N-Dipropylbenzenesulfonamide (CAS 723-42-2)

- Structure : Para-methyl group instead of chloro and methoxy substituents.

- Molecular Weight : 255.38 g/mol .

- Synthesis : Prepared via nickel-catalyzed exhaustive reduction of esters (36% yield) .

- Properties : The methyl group acts as an electron-donating group (EDG), enhancing electron density on the aromatic ring compared to the electron-withdrawing chloro and methoxy groups in the target compound.

4-(Perfluoroprop-1-en-2-yl)-N,N-Dipropylbenzenesulfonamide (2s)

- Structure : Perfluoropropenyl group at the para position.

- Synthesis : 87% yield using petroleum/EtOAc eluent .

- Properties : The perfluorinated substituent introduces strong electron-withdrawing effects, increasing electrophilicity. ¹H NMR shows aromatic protons at δ 7.86 and 7.47 ppm, distinct from chloro/methoxy-substituted analogs .

4-Cyano-N,N-Dipropylbenzenesulfonamide (44)

- Structure: Para-cyano (-CN) group.

- Synthesis : Green one-pot method with 90% yield using Pd catalysis .

- Properties: The cyano group is a stronger electron-withdrawing group (EWG) than chloro or methoxy, likely reducing aromatic ring reactivity in electrophilic substitutions.

PESMP (4-(5-((1,3-Dioxoisoindolin-2-yl)methylthio)-1,3,4-oxadiazol-2-yl)-N,N-Dipropylbenzenesulfonamide)

- Structure : Contains a 1,3,4-oxadiazole-phthalimide hybrid.

- Activity : IC₅₀ = 10.60 ± 0.16 µg/mL against α-amylase, slightly less potent than acarbose (IC₅₀ = 8.80 ± 0.21 µg/mL) .

4-(4-Phenyl-5-Tosyl-1H-Pyrrole-3-Carbonyl)-N,N-Dipropylbenzenesulfonamide (3ai)

Spectral Data and Structural Confirmation

- 4-Methyl-N,N-Dipropylbenzenesulfonamide : ¹H NMR (CDCl₃) shows propyl chain signals at δ 3.10 (t, J = 7.6 Hz) and aromatic protons at δ 7.52–7.19 ppm .

- 4-(Perfluoroprop-1-en-2-yl) Analog : ¹⁹F NMR reveals distinct peaks at δ -58.84 and -75.59 ppm, confirming perfluorinated substituents .

- PESMP : Single-crystal X-ray diffraction validated the 1,3,4-oxadiazole-phthalimide hybrid structure .

Biological Activity

4-Chloro-3-methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide group, a chloro substituent, a methoxy group, and two propyl groups attached to the nitrogen atoms. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to the active sites of various enzymes. This binding can lead to the inhibition of enzymatic activity, disrupting biochemical pathways involved in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by forming hydrogen bonds with amino acid residues in their active sites.

- Mimetic Action : Its structural similarity to natural substrates allows it to compete with them for binding sites.

- Hydrophobic Interactions : The propyl groups enhance lipophilicity, potentially improving membrane permeability and target interaction.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, indicating possible therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : Studies have highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

-

In Vitro Studies :

- A study demonstrated that the compound inhibited growth in various cancer cell lines, suggesting potential as an anticancer agent.

- IC50 values were determined for enzyme inhibition assays, indicating effective concentrations for biological activity (specific values not provided in the search results).

-

Comparative Analysis :

- When compared to similar compounds like 4-chloro-3-methoxybenzenesulfonamide and others with different alkyl substitutions, this compound exhibited enhanced solubility and bioavailability due to its unique dipropyl structure.

Data Table: Comparative Biological Activity

| Compound | Activity Type | Observed Effect | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Bacterial inhibition | TBD |

| 4-Chloro-3-methoxybenzenesulfonamide | Antimicrobial | Lower efficacy | TBD |

| 4-Chloro-3-methoxy-N,N-dimethylbenzenesulfonamide | Anticancer | Cell growth inhibition | TBD |

Case Studies

Several case studies have explored the therapeutic implications of sulfonamides similar to this compound:

- A recent study focused on the use of sulfonamide derivatives in treating glioblastoma, where compounds with similar structures were shown to inhibit tumor growth effectively by targeting specific metabolic pathways .

- Another investigation highlighted the potential use of these compounds in managing bacterial infections due to their ability to disrupt bacterial enzyme function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.